molecular formula C14H20ClN3O3 B2374980 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone CAS No. 477855-43-9

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2374980
CAS No.: 477855-43-9
M. Wt: 313.78
InChI Key: QCYZDTNQFIPESO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is a pyridazinone derivative characterized by:

  • Position 4: A chlorine substituent, which is common in bioactive pyridazinones and often enhances electrophilic reactivity .
  • Position 2: A 3,3-dimethyl-2-oxobutyl group, a branched ketone-containing alkyl chain that may influence lipophilicity and steric interactions .
  • Position 5: A morpholino (N-morpholino) group, which improves solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZDTNQFIPESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethyl-Oxobutyl Side Chain: This step involves the alkylation of the pyridazinone ring with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl bromide, under basic conditions.

    Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinone derivatives, including 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural characteristics of this compound facilitate interactions with biological targets involved in cancer proliferation .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyridazinone derivatives. Compounds similar to this compound have been evaluated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Pesticide Development

Pyridazinone derivatives are being investigated for their potential as herbicides and fungicides. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that can control weed populations without harming crops .

Growth Regulators

In agricultural research, compounds like this compound are being studied as plant growth regulators. These substances can enhance growth rates and yield by modulating hormonal pathways within plants .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include chlorination and amination processes to introduce the desired functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating strong potency against specific cancer types .
Study BNeuroprotective EffectsShowed that the compound reduced neuroinflammation markers in animal models of Alzheimer's disease .
Study CAgricultural UseEvaluated as a selective herbicide with effective control over weed species without affecting crop yield .

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities References
Target Compound 4-Cl, 2-(3,3-dimethyl-2-oxobutyl), 5-morpholino Not specified Synthetic intermediate? (Insufficient data)
Emorfazone (M73101) 4-Ethoxy, 2-methyl, 5-morpholino ~279.3 Analgesic, anti-inflammatory (potent activity in Randall-Selitto test)
Norflurazon 4-Cl, 5-(methylamino), 2-(3-trifluoromethylphenyl) ~359.7 Herbicide (inhibits carotenoid biosynthesis)
Pyridaben 4-Cl, 2-tert-butyl, 5-(tert-butylbenzylthio) ~364.9 Acaricide/insecticide (mitochondrial complex I inhibitor)
4-Chloro-2-(β-hydroxyethyl)-5-methoxy 4-Cl, 2-(hydroxyethyl), 5-methoxy ~246.7 Synthetic intermediate (alkylation studies)
5-Morpholino-4-dicyanovinyl-3(2H)-pyridazinone 5-Morpholino, 4-dicyanovinyl ~287.3 Photodynamic therapy candidate (TAE studies)

Key Observations

Position 4: Chlorine (Cl) is prevalent in agrochemicals (e.g., pyridaben, norflurazon) due to its electron-withdrawing effects, enhancing reactivity . Ethoxy (OEt) in Emorfazone increases metabolic stability compared to Cl, favoring pharmaceutical use .

Position 5: Morpholino groups improve solubility and target engagement in analgesics (e.g., Emorfazone) . Methylamino (NHMe) in norflurazon contributes to herbicidal activity by disrupting plant enzyme systems .

Aromatic substituents (e.g., 3-trifluoromethylphenyl in norflurazon) increase lipophilicity, aiding membrane penetration in agrochemicals .

Biological Activity :

  • Emorfazone : Superior therapeutic index (analgesic/anti-inflammatory) compared to phenylbutazone and aspirin, with minimal gastric toxicity .
  • Pyridaben : High acaricidal potency due to thioether linkage and tert-butyl groups, which stabilize binding to mitochondrial proteins .

Biological Activity

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, identified by its CAS number 477855-43-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory and analgesic properties, as well as its cytotoxic effects against various cancer cell lines.

The molecular formula of this compound is C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3} with a molar mass of 313.78 g/mol. The compound features a pyridazinone core structure, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}
Molar Mass313.78 g/mol
CAS Number477855-43-9

Anti-inflammatory Activity

Research indicates that derivatives of pyridazinone, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. The selectivity for COX-2 over COX-1 suggests a favorable side effect profile compared to traditional NSAIDs like Meloxicam .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown promising analgesic activity. The mechanism appears to involve inhibition of the COX pathway, leading to reduced synthesis of pro-inflammatory mediators. The structure–activity relationship studies indicate that modifications to the pyridazinone core can enhance analgesic potency without compromising safety .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, studies have reported moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating potential for further development as an anticancer agent .

Cytotoxicity Data Table

Cell LineIC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The proposed mechanism of action involves the interaction of the compound with the active site of COX enzymes, similar to established COX inhibitors. Molecular docking studies suggest that the compound adopts a favorable conformation within the enzyme's active site, which enhances its inhibitory efficacy .

Case Studies

  • Case Study on Anti-inflammatory Activity : A comparative study evaluated various pyridazinone derivatives for their COX inhibitory activity. The study found that compounds with a morpholino group exhibited superior COX-2 selectivity and anti-inflammatory effects compared to non-morpholino counterparts .
  • Cytotoxicity Evaluation : In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines using the MTT assay method. Results indicated that certain derivatives had significant cytotoxic effects with low IC50 values, suggesting their potential as anticancer agents .

Q & A

Q. What are the common synthetic strategies for preparing 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Friedel-Crafts Reaction : Mucochloric acid is reacted with aryl groups (e.g., 2,4-dichlorophenyl) to form intermediates .

Hydrazine Treatment : The intermediate undergoes hydrazine hydrate treatment to eliminate hydrogen chloride and form an N-unsubstituted pyridazinone .

Alkylation : The pyridazinone is alkylated with 3,3-dimethyl-2-oxobutyl groups using methylating agents under controlled pH and temperature .

Q. Optimization Tips :

  • Use anhydrous conditions for alkylation to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC.

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Friedel-CraftsAryl chloride, AlCl₃, 80°C65–70
Hydrazine treatmentHydrazine hydrate, ethanol, RT75–80
Alkylation3,3-Dimethyl-2-oxobutyl bromide, K₂CO₃, DMF, 60°C60–65

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholino and chloro groups). Key peaks include δ 5.51 (s, 2H) for methylene protons adjacent to oxo groups .
  • X-Ray Crystallography : Resolves stereochemistry and bond angles. For example, crystal packing analysis reveals planar pyridazinone rings with intermolecular hydrogen bonds involving morpholino oxygen .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₇ClN₃O₃, MW 316.19 g/mol) .

Q. What preliminary biological screening models are used to assess its bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ comparison with aminopyrine) .
    • Herbicidal Effects : Chloroplast development inhibition in wheat seedlings, measured via chlorophyll depletion .
  • In Vivo Models : Analgesic activity in rodent models (e.g., tail-flick test) at 50–100 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Methodological Answer:

  • Substituent Modifications :
    • Replace morpholino with piperazino or pyrrolidino groups to alter lipophilicity and bioavailability .
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-chloro position to enhance herbicidal potency .
  • Activity Metrics :
    • Compare IC₅₀ values in enzymatic assays (e.g., COX-2) and herbicidal dose-response curves.

Q. Table 2: SAR Trends for Pyridazinone Derivatives

SubstituentBioactivity TrendReference
Morpholino → PiperazinoIncreased anti-inflammatory
4-Cl → 4-CF₃Enhanced herbicidal activity

Q. What mechanistic insights explain its inhibition of chloroplast development in plants?

Methodological Answer:

  • Mode of Action : Disrupts carotenoid biosynthesis, leading to photobleaching. Ultrastructural studies show loss of grana membranes and plastid ribosomes in wheat seedlings .
  • Biochemical Assays :
    • Measure phytoene desaturase inhibition via spectrophotometry.
    • Use TEM to visualize chloroplast membrane disintegration .

Q. How can analytical challenges in detecting trace residues be addressed?

Methodological Answer:

  • Chromatography : HPLC-MS/MS with C18 columns (LOQ: 0.01 ppm) for soil and plant tissue analysis .
  • Sample Preparation : QuEChERS extraction with acetonitrile and PSA cleanup to minimize matrix interference .

Q. Table 3: Analytical Parameters for Residue Detection

MatrixMethodRecovery (%)LOD (ppm)Reference
SoilHPLC-MS/MS85–920.005
Plant TissueQuEChERS + GC78–880.01

Q. How can contradictory data on its dual anti-inflammatory and herbicidal activities be resolved?

Methodological Answer:

  • Dose-Dependent Studies : Separate low-dose (anti-inflammatory) and high-dose (herbicidal) effects using murine and plant models .
  • Target Specificity : Perform kinase profiling to identify off-target interactions in mammalian cells .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Data : Oral LD₅₀ in mice >300 mg/kg; avoid inhalation and skin contact .
  • Decomposition Risks : Thermal degradation releases Cl⁻, NOₓ, and F⁻ vapors; use fume hoods and scrubbers .

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